molecular formula C20H36O2 B14361431 5,9-Dimethyl-2-(6-methylhept-5-EN-2-YL)-3-oxodecanal CAS No. 90934-80-8

5,9-Dimethyl-2-(6-methylhept-5-EN-2-YL)-3-oxodecanal

Cat. No.: B14361431
CAS No.: 90934-80-8
M. Wt: 308.5 g/mol
InChI Key: CXVMGAIIBLBQTI-UHFFFAOYSA-N
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Description

5,9-Dimethyl-2-(6-methylhept-5-EN-2-YL)-3-oxodecanal is an organic compound with a complex structure It is characterized by the presence of multiple methyl groups and a unique oxodecanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9-Dimethyl-2-(6-methylhept-5-EN-2-YL)-3-oxodecanal typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with 6-methylhept-5-en-2-yl halide, followed by oxidation to introduce the oxo group. The reaction conditions often require the use of strong bases and oxidizing agents under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5,9-Dimethyl-2-(6-methylhept-5-EN-2-YL)-3-oxodecanal undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The methyl groups and the double bond in the heptenyl side chain can participate in substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5,9-Dimethyl-2-(6-methylhept-5-EN-2-YL)-3-oxodecanal has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 5,9-Dimethyl-2-(6-methylhept-5-EN-2-YL)-3-oxodecanal involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,9-Dimethyl-2-(6-methylhept-5-EN-2-YL)-3-oxodecanal is unique due to its specific structural features, such as the oxodecanal backbone and the arrangement of methyl groups. These characteristics confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

90934-80-8

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

IUPAC Name

5,9-dimethyl-2-(6-methylhept-5-en-2-yl)-3-oxodecanal

InChI

InChI=1S/C20H36O2/c1-15(2)9-7-11-17(5)13-20(22)19(14-21)18(6)12-8-10-16(3)4/h10,14-15,17-19H,7-9,11-13H2,1-6H3

InChI Key

CXVMGAIIBLBQTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CC(=O)C(C=O)C(C)CCC=C(C)C

Origin of Product

United States

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